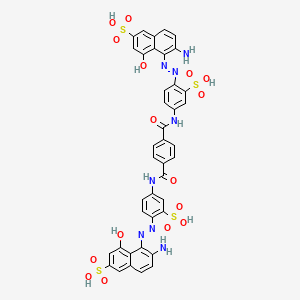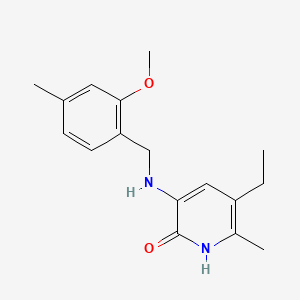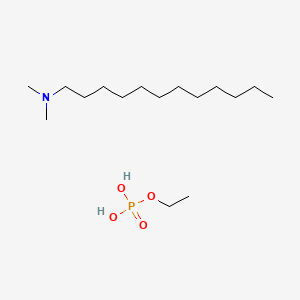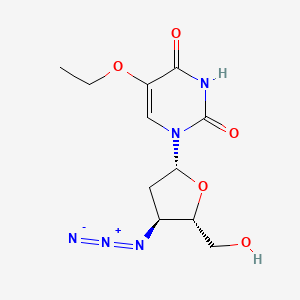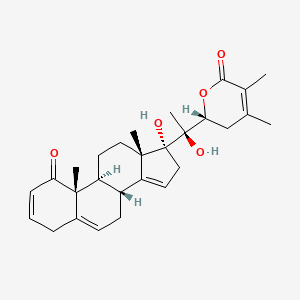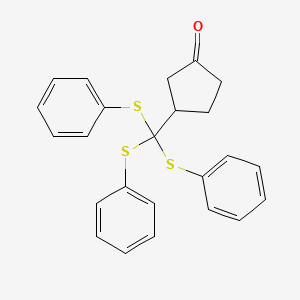
3-(Tris(phenylthio)methyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tris(phenylthio)methyl)cyclopentanone: is an organic compound characterized by a cyclopentanone ring substituted with a tris(phenylthio)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tris(phenylthio)methyl)cyclopentanone typically involves the reaction of cyclopentanone with tris(phenylthio)methane under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tris(phenylthio)methane, facilitating its nucleophilic attack on the carbonyl carbon of cyclopentanone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Tris(phenylthio)methyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
3-(Tris(phenylthio)methyl)cyclopentanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts, particularly in the field of polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Tris(phenylthio)methyl)cyclopentanone involves its interaction with molecular targets through its phenylthio and carbonyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.
Comparación Con Compuestos Similares
Cyclopentanone: A simpler analog without the tris(phenylthio)methyl group.
3-Methylcyclopentanone: A structurally related compound with a methyl group instead of the tris(phenylthio)methyl group.
Tris(phenylthio)methane: The parent compound without the cyclopentanone ring.
Uniqueness: 3-(Tris(phenylthio)methyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the tris(phenylthio)methyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
69814-17-1 |
|---|---|
Fórmula molecular |
C24H22OS3 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
3-[tris(phenylsulfanyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C24H22OS3/c25-20-17-16-19(18-20)24(26-21-10-4-1-5-11-21,27-22-12-6-2-7-13-22)28-23-14-8-3-9-15-23/h1-15,19H,16-18H2 |
Clave InChI |
USIKWNLYPYOUFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1C(SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




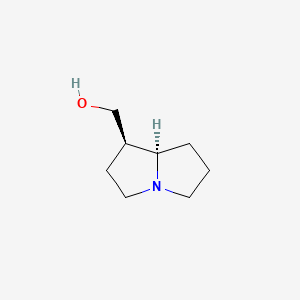
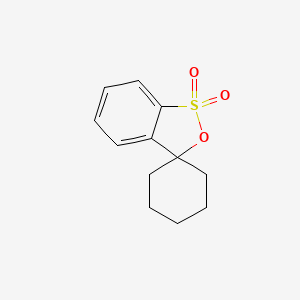
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
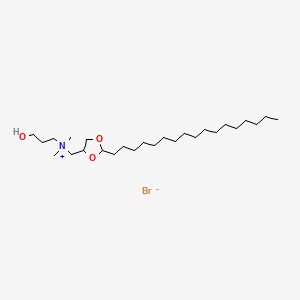
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
